molecular formula C24H24N4O4 B12487942 2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12487942
M. Wt: 432.5 g/mol
InChI Key: WMWWGTPDWRTJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C24H24N4O4/c1-3-14(2)13-32-24(29)20-21-23(27-17-7-5-4-6-16(17)26-21)28(22(20)25)15-8-9-18-19(12-15)31-11-10-30-18/h4-9,12,14H,3,10-11,13,25H2,1-2H3

InChI Key

WMWWGTPDWRTJKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N

Origin of Product

United States

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